Structural and Pharmacological Profiling of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide in Peptidomimetic Drug Design
Structural and Pharmacological Profiling of 2-Amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide in Peptidomimetic Drug Design
Executive Summary
The design of metabolically stable, highly permeable peptidomimetics relies heavily on the incorporation of unnatural amino acids. 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (CAS: 1527858-14-5) is a highly specialized, sterically hindered fluorinated building block[1]. By combining an α -trifluoromethyl group, an α -methyl group, and an N,N-dimethylamide C-terminus, this scaffold offers a unique physicochemical profile. This whitepaper deconstructs the structural causality of this compound, provides a quantitative physicochemical profile, and establishes a self-validating experimental workflow for its incorporation into drug scaffolds.
Structural Deconstruction & Physicochemical Causality
To utilize this building block effectively, researchers must understand how its distinct functional groups synergistically modulate its pharmacological behavior.
The α -Trifluoromethyl Group (-CF3)
The introduction of three fluorine atoms exerts a profound inductive electron-withdrawing effect (-I effect) on the adjacent primary amine. While standard aliphatic amines exhibit a pKa of approximately 9.5 to 10.5, the -CF3 group drastically depresses the basicity, lowering the pKa to an estimated 5.5–6.0. As detailed in , this shift is pharmacologically transformative: at physiological pH (7.4), the amine exists predominantly in its neutral, unprotonated state[2]. This eliminates the massive energetic penalty associated with desolvating a charged species during lipid bilayer traversal, thereby exponentially increasing passive membrane permeability.
The α -Methyl Group (-CH3)
The combination of the α -methyl and α -trifluoromethyl groups creates a highly congested quaternary stereocenter. Much like α -aminoisobutyric acid (Aib), this steric bulk severely restricts the allowable Ramachandran dihedral angles ( ϕ and ψ ). The molecule is forced into a narrow conformational space that strongly biases the formation of rigid 310 -helices or α -helices, which is critical for designing peptidomimetics that resist proteolytic degradation[2].
The N,N-Dimethylamide C-Terminus
The N,N-dimethylamide terminus serves a dual purpose. First, it caps the carboxylate, removing a hydrogen bond donor (HBD) and replacing it with a pure hydrogen bond acceptor (HBA). This modification increases the overall lipophilicity (LogP) of the scaffold. Second, the tertiary amide bond is highly resistant to enzymatic cleavage by carboxypeptidases, ensuring extended plasma half-life in vivo.
Fig 1. Structural features of the compound and their physicochemical causality.
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide, sourced from commercial registries like and[1][3].
| Property | Value | Causality / Implication |
| Chemical Name | 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide | Nomenclature standard |
| CAS Number | 1527858-14-5 | Unique registry identifier[1] |
| Molecular Formula | C6H11F3N2O | Defines stoichiometry[3] |
| Molecular Weight | 184.16 g/mol | Low MW allows fragment-based growth[3] |
| Estimated Amine pKa | ~5.8 | Neutral at pH 7.4; high permeability[2] |
| Topological Polar Surface Area | ~46.3 Ų | Excellent for blood-brain barrier (BBB) penetration |
| Hydrogen Bond Donors (HBD) | 1 (-NH2) | Minimized to enhance lipophilicity |
| Hydrogen Bond Acceptors (HBA) | 2 (N, O) | F atoms provide negligible HBA capacity |
Experimental Workflow: Overcoming Coupling Barriers
The Challenge: Because the amine is attached to a quaternary carbon and subjected to the strong electron-withdrawing effect of the -CF3 group, it is both sterically hindered and electronically deactivated (a poor nucleophile). Standard peptide coupling reagents (e.g., EDC/HOBt) will result in negligible yields.
To ensure a self-validating system, the following protocol utilizes highly reactive uronium salts (HATU) with a built-in In-Process Quality Control (IPQC) checkpoint.
Step-by-Step Methodology
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Pre-Activation (IPQC Checkpoint 1) :
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Action: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and HOAt (1.2 eq). Add DIPEA (3.0 eq) and stir at room temperature for 5-10 minutes.
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Causality: HOAt is selected over HOBt because the neighboring pyridine nitrogen provides anchimeric assistance, accelerating the reaction with hindered amines.
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Self-Validation: Analyze an aliquot via LC-MS. Confirm >95% conversion of the free acid to the HOAt-active ester before proceeding.
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Amine Addition :
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Action: Add 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide (1.5 eq) to the activated mixture.
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Thermal Assist :
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Action: Heat the reaction mixture to 60°C using an oil bath or microwave reactor for 2 to 4 hours.
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Causality: Room temperature coupling will stall due to the high activation energy barrier imposed by the α -CF3 and α -CH3 steric bulk. Thermal energy is mandatory to drive the reaction forward.
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Reaction Monitoring (IPQC Checkpoint 2) :
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Action: Monitor the disappearance of the UV-active HOAt-ester via LC-MS.
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Self-Validation: Since the fluorinated amine lacks a strong UV chromophore, tracking the consumption of the active ester (rather than the appearance of the product) ensures accurate reaction monitoring.
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Quench and Purification :
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Action: Dilute with ethyl acetate, wash with 5% NaHCO3 and brine. Dry over Na2SO4, concentrate, and purify via preparative RP-HPLC.
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Fig 2. Optimized peptide coupling workflow for electronically deactivated amines.
Applications in Drug Development
The incorporation of 2-amino-3,3,3-trifluoro-N,N,2-trimethylpropanamide into a drug scaffold is a targeted strategy to modulate pharmacological properties[4]. By forcing a peptide into a bioactive helical conformation while simultaneously stripping away its charge at physiological pH, this building block is ideal for developing orally bioavailable protein-protein interaction (PPI) inhibitors. Furthermore, the dense steric shielding around the α -carbon provides absolute resistance to standard proteolytic enzymes and significantly reduces the rate of cytochrome P450 (CYP450) mediated oxidation, extending the pharmacokinetic half-life of the resulting therapeutic.
References
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"The Development of Palladium and Cobalt-Catalyzed Methods for the Syntheses of alpha-Trifluoromethyl and Alkyl Amines", Duke University. URL: [Link]
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"Diastereoselective Zn-ProPhenol-Catalyzed Mannich Reactions of CF3- and SCF3-Substituted Ketones", American Chemical Society. URL: [Link]
